2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an iodine atom, a benzamide group, and a methylsulfonyl-substituted pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide group through the reaction of the iodinated pyridazine derivative with an appropriate benzoyl chloride or benzamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, DMF solvent, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C), hydrogen gas.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfone derivative.
Scientific Research Applications
2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the methylsulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propionamide
- 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)butyramide
Uniqueness
Compared to similar compounds, 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the iodine atom and the methylsulfonyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-iodo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDEGLGSXZNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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